An In-depth Technical Guide to the Pyrazolo[3,4-c]pyridine Core and its Acetylated Derivative
An In-depth Technical Guide to the Pyrazolo[3,4-c]pyridine Core and its Acetylated Derivative
For Researchers, Scientists, and Drug Development Professionals
Introduction
Core Chemical Properties: 1H-Pyrazolo[3,4-c]pyridine
The fundamental properties of the parent heterocyclic system are crucial for understanding its reactivity and potential applications.
| Property | Value |
| Molecular Formula | C₆H₅N₃ |
| Molecular Weight | 119.12 g/mol |
| IUPAC Name | 1H-pyrazolo[3,4-c]pyridine |
| CAS Number | 271-47-6 |
| Canonical SMILES | C1=CN=CC2=C1C=NN2 |
| InChI | InChI=1S/C6H5N3/c1-2-7-4-6-5(1)3-8-9-6/h1-4H,(H,8,9) |
| InChIKey | KNYHISBJRQVMAZ-UHFFFAOYSA-N |
Data sourced from PubChem CID 6451441[1]
Predicted Chemical Properties: 1-Acetylpyrazolo[3,4-c]pyridine
Based on the structure of the parent compound and general chemical knowledge of N-acetylation, the following properties for 1-Acetylpyrazolo[3,4-c]pyridine can be predicted.
| Property | Predicted Value |
| Molecular Formula | C₈H₇N₃O |
| Molecular Weight | 161.16 g/mol |
| IUPAC Name | 1-(Pyrazolo[3,4-c]pyridin-1-yl)ethan-1-one |
| Solubility | Likely soluble in organic solvents such as dichloromethane, chloroform, and ethyl acetate. Limited solubility in water. |
| Melting Point | Expected to be a solid at room temperature with a melting point higher than the parent amine. |
| Boiling Point | Higher than the parent heterocycle due to increased molecular weight and polarity. |
Synthesis and Experimental Protocols
While a specific protocol for the synthesis of 1-Acetylpyrazolo[3,4-c]pyridine is not detailed in the provided search results, a general method can be proposed based on standard N-acetylation of heterocyclic amines.
Proposed Synthetic Route: N-Acetylation of 1H-Pyrazolo[3,4-c]pyridine
This reaction involves the treatment of the parent heterocycle with an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a base to neutralize the acid byproduct.
Reactants:
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1H-Pyrazolo[3,4-c]pyridine
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Acetyl chloride (or Acetic Anhydride)
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A non-nucleophilic base (e.g., Triethylamine or Pyridine)
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Anhydrous aprotic solvent (e.g., Dichloromethane or Tetrahydrofuran)
Experimental Protocol:
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Preparation: In a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 1H-pyrazolo[3,4-c]pyridine in the chosen anhydrous solvent.
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Addition of Base: Add the base to the reaction mixture and stir.
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Addition of Acetylating Agent: Slowly add the acetylating agent dropwise to the stirred solution at a controlled temperature (typically 0 °C to room temperature).
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Reaction: Allow the reaction to proceed at room temperature, monitoring its progress by Thin Layer Chromatography (TLC).
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Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the product with a suitable organic solvent.
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Visualizing the Synthetic Workflow
Caption: A generalized workflow for the N-acetylation of 1H-pyrazolo[3,4-c]pyridine.
Spectroscopic Characterization
The structural confirmation of the synthesized 1-Acetylpyrazolo[3,4-c]pyridine would rely on standard spectroscopic techniques.
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¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show a characteristic singlet for the acetyl methyl protons (CH₃) typically in the range of δ 2.0-2.5 ppm. The aromatic protons of the pyrazolopyridine ring system would also be observed.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum should reveal a carbonyl carbon (C=O) signal in the downfield region (typically δ 165-175 ppm) and a methyl carbon signal in the upfield region (typically δ 20-30 ppm), in addition to the signals for the aromatic carbons.
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IR (Infrared) Spectroscopy: A strong absorption band corresponding to the carbonyl (C=O) stretching vibration is expected in the region of 1680-1720 cm⁻¹.
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MS (Mass Spectrometry): Mass spectrometry would be used to confirm the molecular weight of the product. The molecular ion peak [M]⁺ or the protonated molecular ion peak [M+H]⁺ should correspond to the calculated molecular weight of 161.16.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 1-Acetylpyrazolo[3,4-c]pyridine is not available, general precautions for handling heterocyclic aromatic compounds should be followed. Based on the GHS classifications for the parent 1H-pyrazolo[3,4-c]pyridine, the acetylated derivative may be harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation.[1] Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
The pyrazolo[3,4-c]pyridine core represents a valuable scaffold for the development of new chemical entities with potential therapeutic applications. Although specific experimental data for 1-Acetylpyrazolo[3,4-c]pyridine is scarce, this guide provides a solid foundation for its synthesis, characterization, and safe handling based on established chemical principles and data from related compounds. Further research is warranted to fully elucidate the chemical and biological properties of this specific derivative.
